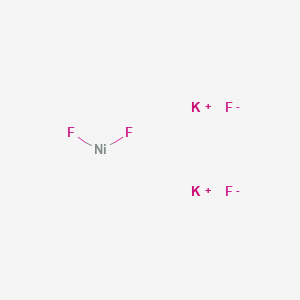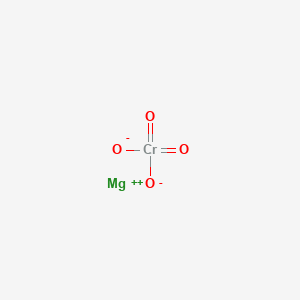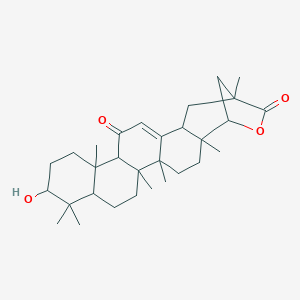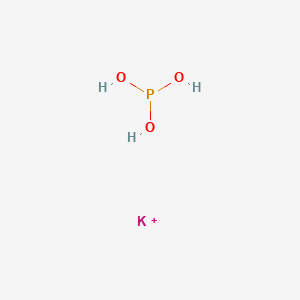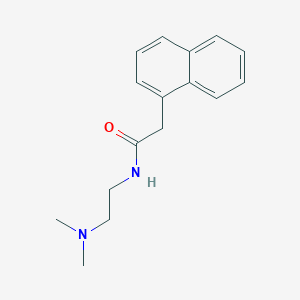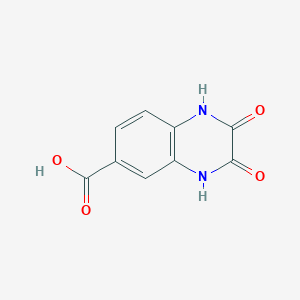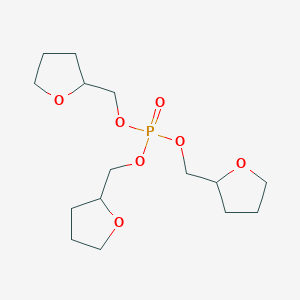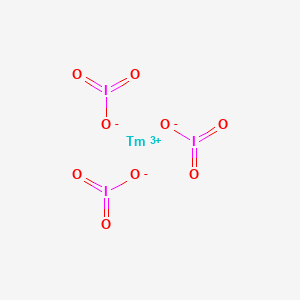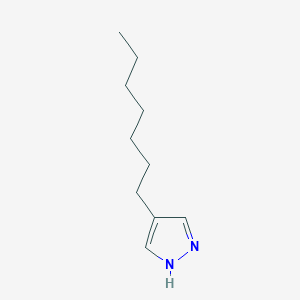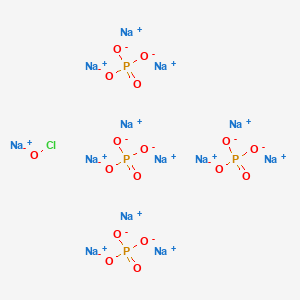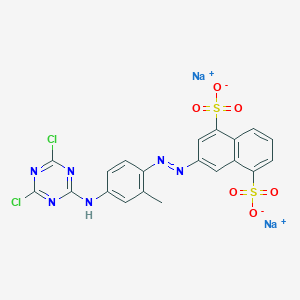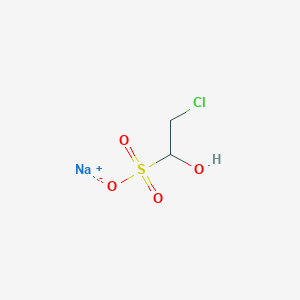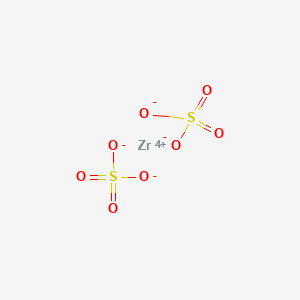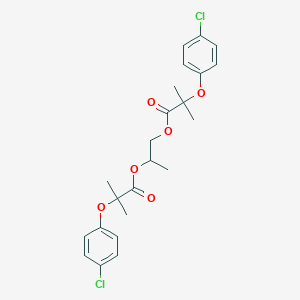
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate), also known as Clofibrate, is a chemical compound that has been used as a lipid-lowering agent. It belongs to the class of fibric acid derivatives and is commonly used to treat hyperlipidemia. Clofibrate has been extensively studied for its mechanism of action, biochemical and physiological effects, and its potential applications in scientific research.
Mécanisme D'action
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) works by activating peroxisome proliferator-activated receptor alpha (PPARα), a nuclear receptor that regulates lipid metabolism. Activation of PPARα leads to an increase in the expression of genes involved in fatty acid oxidation and a decrease in the expression of genes involved in triglyceride synthesis. This leads to a decrease in blood triglyceride levels and an increase in HDL cholesterol levels.
Effets Biochimiques Et Physiologiques
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has been shown to have several biochemical and physiological effects. It decreases the levels of triglycerides and LDL cholesterol in the blood while increasing the levels of HDL cholesterol. It also decreases the levels of apolipoprotein B, a protein that is involved in the transport of LDL cholesterol. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has also been shown to have anti-inflammatory effects, reducing the levels of C-reactive protein, a marker of inflammation.
Avantages Et Limitations Des Expériences En Laboratoire
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has several advantages for lab experiments. It is readily available and has a well-established mechanism of action. It has also been extensively studied and has a large body of literature supporting its use in scientific research. However, there are also limitations to its use. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has been shown to have off-target effects, which may complicate the interpretation of results. It also has a relatively low potency and may require high concentrations to achieve the desired effect.
Orientations Futures
There are several future directions for the use of 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) in scientific research. It has been shown to have potential applications in the treatment of metabolic disorders such as non-alcoholic fatty liver disease and type 2 diabetes. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has also been shown to have anti-inflammatory effects and may have potential applications in the treatment of inflammatory diseases such as atherosclerosis and rheumatoid arthritis. Further studies are needed to fully understand the potential applications of 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) in these areas. Additionally, the development of more potent and selective PPARα agonists may provide new opportunities for the treatment of metabolic disorders.
Méthodes De Synthèse
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) is synthesized by reacting 4-chlorophenol with isobutyryl chloride in the presence of a base to form 4-chlorophenyl isobutyrate. This intermediate is then reacted with 1,2-propanediol in the presence of an acid catalyst to form 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate).
Applications De Recherche Scientifique
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has been used in scientific research to study its effects on lipid metabolism and cholesterol homeostasis. It has been shown to increase the activity of lipoprotein lipase, an enzyme that hydrolyzes triglycerides in the blood, leading to a decrease in blood triglyceride levels. 1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) has also been shown to increase the expression of genes involved in cholesterol metabolism, leading to a decrease in LDL cholesterol levels.
Propriétés
Numéro CAS |
14496-66-3 |
|---|---|
Nom du produit |
1,2-Propanediol bis(alpha-(p-chlorophenoxy)isobutyrate) |
Formule moléculaire |
C23H26Cl2O6 |
Poids moléculaire |
469.4 g/mol |
Nom IUPAC |
2-[2-(4-chlorophenoxy)-2-methylpropanoyl]oxypropyl 2-(4-chlorophenoxy)-2-methylpropanoate |
InChI |
InChI=1S/C23H26Cl2O6/c1-15(29-21(27)23(4,5)31-19-12-8-17(25)9-13-19)14-28-20(26)22(2,3)30-18-10-6-16(24)7-11-18/h6-13,15H,14H2,1-5H3 |
Clé InChI |
XBGRDKKBYZSYFW-UHFFFAOYSA-N |
SMILES |
CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
SMILES canonique |
CC(COC(=O)C(C)(C)OC1=CC=C(C=C1)Cl)OC(=O)C(C)(C)OC2=CC=C(C=C2)Cl |
Synonymes |
Bis[2-(p-chlorophenoxy)-2-methylpropionic acid]propylene ester |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



